molecular formula C8H14ClNO2 B2916001 (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 2418618-68-3

(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2916001
CAS No.: 2418618-68-3
M. Wt: 191.66
InChI Key: HYHJPEIATGGABM-DXLXMOALSA-N
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Description

(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a cyclopropane ring fused with a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of chiral catalysts to ensure the enantioselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of chiral rhodium catalysts to achieve high enantioselectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a conformationally constrained analog of natural amino acids . This makes it useful in the design of peptidomimetics and other bioactive molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its fused cyclopropane-pyrrolidine structure. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-4-5(6)7-2-1-3-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHJPEIATGGABM-DXLXMOALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)[C@@H]2C[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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